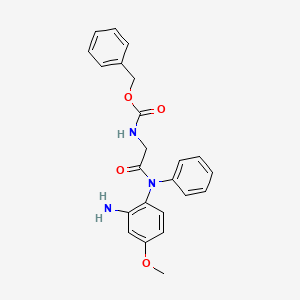

Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate

Vue d'ensemble

Description

Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds with a 2-aminothiazole scaffold, which are known to have broad pharmacological activity .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways related to cancer cell proliferation .

Result of Action

Compounds with similar structures have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Activité Biologique

Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes an amino group and a methoxy-substituted phenyl moiety. The following sections provide an overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.

- Molecular Formula : C23H23N3O4

- Molecular Weight : 405.45 g/mol

- CAS Number : 1381947-84-7

Antimicrobial Activity

Recent studies have indicated that compounds similar to benzyl carbamates exhibit significant antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.625–6.25 µg/mL against multidrug-resistant strains of Mycobacterium tuberculosis . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against various bacterial strains.

Anti-inflammatory Properties

The anti-inflammatory activity of carbamates has been documented in several studies. The presence of the methoxy group in the structure may enhance the compound's ability to inhibit inflammatory pathways. A related benzyl carbamate was noted for its high anti-inflammatory effectiveness . This suggests that this compound could also possess similar properties, warranting further investigation.

Cytotoxicity and Cancer Research

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. A study indicated that certain benzyl carbamates exhibited moderate cytotoxicity against A549 cell lines . The cytotoxic effects were linked to the structural features of these compounds, particularly their ability to interact with cellular targets involved in proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Cytotoxicity | Significant |

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various carbamate derivatives, which highlighted their potential as antitubercular agents. The study found that modifications to the phenolic structure significantly influenced biological activity, emphasizing the importance of chemical structure in drug design .

In another research effort focusing on antiviral activity, compounds similar to benzyl carbamate showed promising results against Hepatitis B virus (HBV). These compounds were evaluated for their cytotoxicity and efficacy, revealing a favorable selectivity index (SI), indicating their potential as therapeutic agents with minimal side effects .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have highlighted the antitubercular properties of benzyl carbamate derivatives. For instance, a series of 3-amino-5-benzylphenol derivatives, including benzyl carbamate, demonstrated potent inhibitory activity against Mycobacterium tuberculosis strains. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL, indicating their potential as new antitubercular agents .

Case Study: Efficacy in Mouse Models

In vivo studies using a mouse model infected with M. tuberculosis showed that specific benzyl carbamate derivatives significantly reduced bacterial loads in lungs and spleens after oral administration. Compound 3l , for example, achieved a notable reduction in bioluminescence intensity, suggesting its effectiveness in treating tuberculosis .

Organic Synthesis Applications

2. Reaction with Glyoxal

Benzyl carbamate has been utilized in organic synthesis, particularly in the acid-catalyzed condensation reaction with glyoxal. Research indicates that this reaction can yield complex heterocycles and other valuable compounds. The study found that solvents like acetonitrile significantly enhance the reaction's efficiency, leading to the formation of various condensation products .

Table 1: Condensation Products of Benzyl Carbamate with Glyoxal

| Solvent | Reaction Yield (%) | Comments |

|---|---|---|

| Acetonitrile | High | Best solvent for condensation |

| DMSO | Low | Deactivates the condensation process |

| Water | Very Low | Poor solvent for the reaction |

Material Science Applications

3. Electrospinning for Membrane Production

Benzyl carbamate derivatives have also been explored in material science, particularly in the electrospinning process to create cellulose membranes. These membranes showed preferential permeation properties and enhanced binding energy for certain drugs, indicating their potential use in drug delivery systems .

Case Study: Membrane Characterization

A study on cellulose benzyl carbamate membranes demonstrated their ability to selectively permeate (S)-NET (a drug), showcasing their application in biomedical fields where targeted drug delivery is crucial .

Propriétés

IUPAC Name |

benzyl N-[2-(N-(2-amino-4-methoxyphenyl)anilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-29-19-12-13-21(20(24)14-19)26(18-10-6-3-7-11-18)22(27)15-25-23(28)30-16-17-8-4-2-5-9-17/h2-14H,15-16,24H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJGSHPPZVKMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(C2=CC=CC=C2)C(=O)CNC(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120871 | |

| Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381947-84-7 | |

| Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381947-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.